molecular formula C18H24Cl2N4O2 B1671140 Benzenamine, 2-methyl-4-nitro-5-(4-(phenylmethyl)-1-piperazinyl)-, dihydrochloride CAS No. 755040-97-2

Benzenamine, 2-methyl-4-nitro-5-(4-(phenylmethyl)-1-piperazinyl)-, dihydrochloride

Cat. No.: B1671140
CAS No.: 755040-97-2
M. Wt: 399.3 g/mol
InChI Key: AYRFPZMTRYDWGP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of EGIS-7625 involves the reaction of 5-(4-benzylpiperazin-1-yl)-2-methyl-4-nitroaniline with various reagents under specific conditions. . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

EGIS-7625 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

CAS No.

755040-97-2

Molecular Formula

C18H24Cl2N4O2

Molecular Weight

399.3 g/mol

IUPAC Name

5-(4-benzylpiperazin-1-yl)-2-methyl-4-nitroaniline;dihydrochloride

InChI

InChI=1S/C18H22N4O2.2ClH/c1-14-11-18(22(23)24)17(12-16(14)19)21-9-7-20(8-10-21)13-15-5-3-2-4-6-15;;/h2-6,11-12H,7-10,13,19H2,1H3;2*1H

InChI Key

AYRFPZMTRYDWGP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1N)N2CCN(CC2)CC3=CC=CC=C3)[N+](=O)[O-].Cl.Cl

Canonical SMILES

CC1=CC(=C(C=C1N)N2CCN(CC2)CC3=CC=CC=C3)[N+](=O)[O-].Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-benzyl-4-((2-nitro-4-methyl-5-amino)-phenyl)-piperazine
EGIS-7625
EGIS7625

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenamine, 2-methyl-4-nitro-5-(4-(phenylmethyl)-1-piperazinyl)-, dihydrochloride
Reactant of Route 2
Reactant of Route 2
Benzenamine, 2-methyl-4-nitro-5-(4-(phenylmethyl)-1-piperazinyl)-, dihydrochloride
Reactant of Route 3
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Benzenamine, 2-methyl-4-nitro-5-(4-(phenylmethyl)-1-piperazinyl)-, dihydrochloride
Reactant of Route 4
Reactant of Route 4
Benzenamine, 2-methyl-4-nitro-5-(4-(phenylmethyl)-1-piperazinyl)-, dihydrochloride
Reactant of Route 5
Reactant of Route 5
Benzenamine, 2-methyl-4-nitro-5-(4-(phenylmethyl)-1-piperazinyl)-, dihydrochloride
Reactant of Route 6
Reactant of Route 6
Benzenamine, 2-methyl-4-nitro-5-(4-(phenylmethyl)-1-piperazinyl)-, dihydrochloride

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